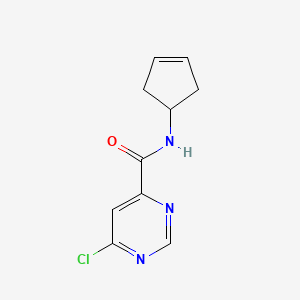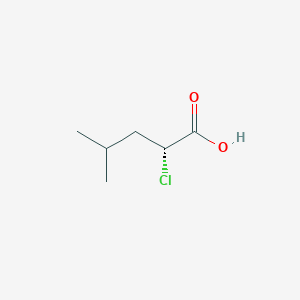![molecular formula C13H17NO5 B12096127 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that belongs to the class of Cbz-protected amino acids. The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly interesting due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using the Cbz group. One common method is the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Cbz-protected amino acids often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Reduction: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H₂)
Substitution: Benzyl chloroformate (CbzCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Removal of the Cbz group, yielding the free amino acid
Substitution: Formation of amides or other substituted derivatives
Aplicaciones Científicas De Investigación
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves its role as a protected amino acid. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules with high precision .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
Boc-®-2-amino-3-hydroxy-3-methylbutanoic acid: Similar compound with a different protecting group (Boc instead of Cbz).
Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid: Another similar compound with the Fmoc protecting group.
Uniqueness
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific chiral configuration and the use of the Cbz protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions .
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16) |
Clave InChI |
MFRLLTJYHNOXRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)

![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)


![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)



![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
